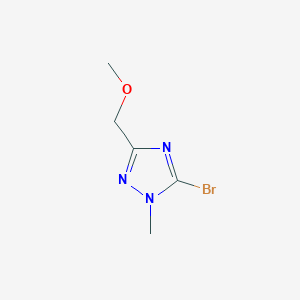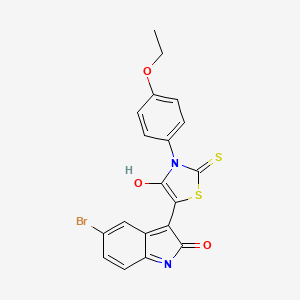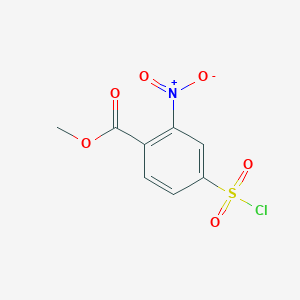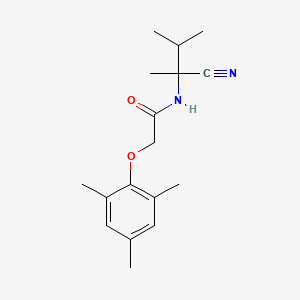
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. TTP488 is a potent antagonist of the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that is involved in the pathogenesis of several chronic diseases, including Alzheimer's disease, diabetes, and cancer.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide is a potent antagonist of RAGE, which is a cell surface receptor that is involved in several cellular processes, including inflammation, oxidative stress, and cell survival. RAGE is activated by several ligands, including advanced glycation end products (AGEs), amyloid-beta, and S100 proteins, which are involved in the pathogenesis of several chronic diseases. By blocking the activation of RAGE, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide reduces inflammation, oxidative stress, and cell death, which are involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has several biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell death, which are involved in the pathogenesis of several diseases. N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been shown to reduce the accumulation of amyloid-beta plaques in the brain, improve cognitive function, reduce inflammation, and improve insulin sensitivity in animal models of Alzheimer's disease and diabetes. N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has also been shown to inhibit cancer cell growth and metastasis in animal models of several types of cancer.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for RAGE. N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been extensively studied in animal models of several diseases, and its pharmacokinetics and pharmacodynamics have been well characterized. However, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has several limitations for lab experiments, including its low solubility and stability, which can affect its bioavailability and efficacy. N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide also has limited clinical data, and its safety and efficacy in humans are still being evaluated.
Future Directions
The potential therapeutic applications of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide in various diseases are still being explored, and several future directions for research have been proposed. These include the development of more potent and selective RAGE antagonists, the optimization of the pharmacokinetics and pharmacodynamics of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide, the evaluation of its safety and efficacy in humans, and the identification of novel disease targets for RAGE antagonists. N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has the potential to be a promising therapeutic agent for several chronic diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide involves several steps, including the reaction of 2,4,6-trimethylphenol with chloroacetyl chloride to form 2-(2,4,6-trimethylphenoxy)acetyl chloride. The resulting compound is then reacted with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of triethylamine to form N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been optimized to improve its yield and purity, and several modifications of the synthesis method have been reported in the literature.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In Alzheimer's disease, RAGE has been implicated in the pathogenesis of the disease, and N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function in animal models of the disease. In diabetes, RAGE has been implicated in the development of diabetic complications, and N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been shown to reduce inflammation and improve insulin sensitivity in animal models of the disease. In cancer, RAGE has been implicated in the growth and metastasis of several types of cancer, and N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide has been shown to inhibit cancer cell growth and metastasis in animal models of the disease.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)17(6,10-18)19-15(20)9-21-16-13(4)7-12(3)8-14(16)5/h7-8,11H,9H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQIUAHWEZRLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC(C)(C#N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

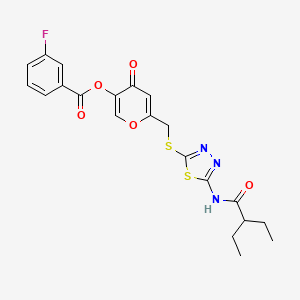
![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)
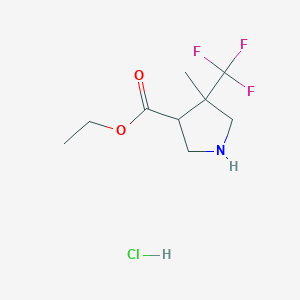
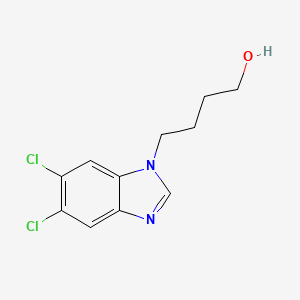
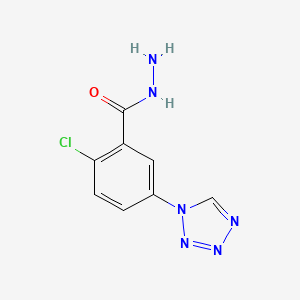

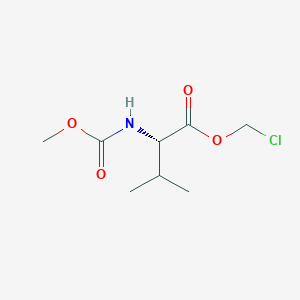
![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2627267.png)
![3-{6-oxo-3-[4-(propan-2-yl)phenyl]pyridazin-1(6H)-yl}propanoic acid](/img/structure/B2627268.png)
![3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)
